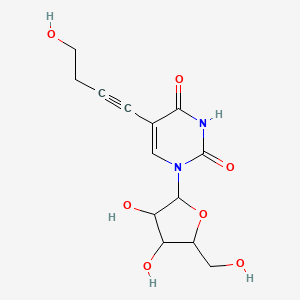
5-(4-Hydroxybutyn-1-yl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxybutyn-1-yl)uridine is a biomedical compound with significant potential as an antiviral agent. It demonstrates remarkable activity against viral infections, making it a promising candidate for therapeutic management of ailments such as HIV, influenza, and herpes. The compound’s unique structure and properties have garnered attention in the field of drug development and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybutyn-1-yl)uridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Alkylation: The hydroxyl group of uridine is alkylated with 4-hydroxybutyn-1-yl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves optimization of the synthetic route mentioned above to achieve higher yields and purity, along with scaling up the reaction conditions to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hydroxybutyn-1-yl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted uridine derivatives.
Applications De Recherche Scientifique
5-(4-Hydroxybutyn-1-yl)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications in treating viral infections like HIV, influenza, and herpes.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxybutyn-1-yl)uridine involves its incorporation into viral RNA, leading to the disruption of viral replication. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and subsequent viral proliferation. This mechanism is similar to other nucleoside analogs used in antiviral therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouridine: Another nucleoside analog with antiviral properties.
5-Iodouridine: Known for its antiviral and anticancer activities.
5-Bromouridine: Used in research for its ability to incorporate into RNA and DNA.
Uniqueness
5-(4-Hydroxybutyn-1-yl)uridine stands out due to its unique alkyne functional group, which imparts distinct chemical properties and reactivity. This structural feature enhances its antiviral activity and makes it a valuable compound in drug development and research.
Propriétés
Formule moléculaire |
C13H16N2O7 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21) |
Clé InChI |
JOODRRAZXIYEBW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
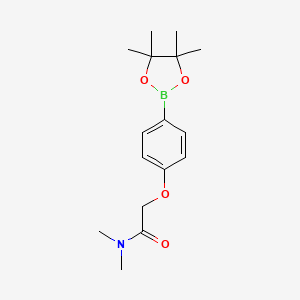
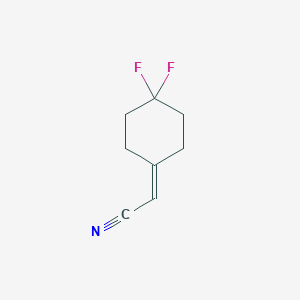

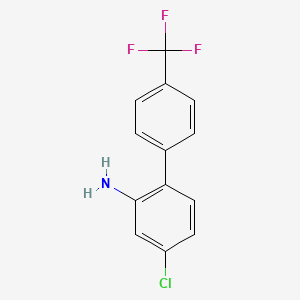
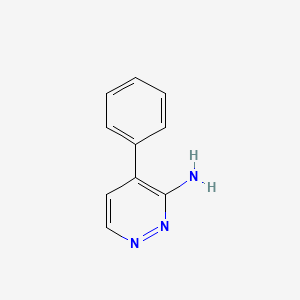




![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
